molecular formula C22H25NO5 B11187485 2,2,4-Trimethyl-1,2-dihydroquinolin-6-yl 3,4,5-trimethoxybenzoate

2,2,4-Trimethyl-1,2-dihydroquinolin-6-yl 3,4,5-trimethoxybenzoate

Cat. No.: B11187485
M. Wt: 383.4 g/mol
InChI Key: PCEHBMUJQZWMRO-UHFFFAOYSA-N
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Description

2,2,4-Trimethyl-1,2-dihydroquinolin-6-yl 3,4,5-trimethoxybenzoate is a synthetic organic compound that combines the structural features of quinoline and benzoate derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,4-Trimethyl-1,2-dihydroquinolin-6-yl 3,4,5-trimethoxybenzoate typically involves the condensation of 2,2,4-trimethyl-1,2-dihydroquinoline with 3,4,5-trimethoxybenzoic acid. The reaction is often catalyzed by acidic or basic catalysts under controlled temperature and pressure conditions. For instance, the use of metal-modified 12-tungstophosphoric acid-supported γ-Al2O3 catalyst has been reported for the synthesis of similar compounds .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing heterogeneous catalysts to facilitate the reaction and minimize by-products. The reaction conditions are carefully controlled to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2,2,4-Trimethyl-1,2-dihydroquinolin-6-yl 3,4,5-trimethoxybenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.

    Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce tetrahydroquinoline derivatives. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

2,2,4-Trimethyl-1,2-dihydroquinolin-6-yl 3,4,5-trimethoxybenzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,2,4-Trimethyl-1,2-dihydroquinolin-6-yl 3,4,5-trimethoxybenzoate involves its interaction with specific molecular targets and pathways. The quinoline moiety can interact with enzymes and receptors, modulating their activity. The benzoate group may enhance the compound’s binding affinity and specificity. Detailed studies on the molecular targets and pathways are essential to fully understand its effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2,4-Trimethyl-1,2-dihydroquinolin-6-yl 3,4,5-trimethoxybenzoate stands out due to its unique combination of structural features from both quinoline and benzoate derivatives. This combination enhances its potential for diverse applications in research and industry, making it a valuable compound for further exploration.

Biological Activity

2,2,4-Trimethyl-1,2-dihydroquinolin-6-yl 3,4,5-trimethoxybenzoate is a synthetic compound with potential biological activities. This article reviews its biological activity based on diverse research findings, including antimicrobial properties, cytotoxic effects, and potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C19H19NO2
  • Molecular Weight : 295.36 g/mol
  • CAS Number : 687406

The compound features a quinoline structure, which is known for its diverse biological activities. The presence of methoxy groups in the benzoate moiety enhances its solubility and biological interactions.

Antimicrobial Activity

Research indicates that derivatives of quinoline compounds exhibit significant antimicrobial properties. A study highlighted that compounds similar to 2,2,4-trimethyl-1,2-dihydroquinolin-6-yl benzoate demonstrated effective antimicrobial activity against various bacterial strains. The minimal inhibitory concentration (MIC) values ranged from 32 to 1024 µg/mL depending on the specific structure and substituents present on the compound .

Cytotoxic Effects

Cytotoxicity studies have shown that quinoline derivatives can induce apoptosis in cancer cell lines. For instance, a study reported that certain derivatives exhibited IC50 values in the micromolar range against human cancer cell lines. This suggests potential applications in cancer therapy .

Case Studies and Research Findings

  • Antimicrobial Efficacy :
    • A comparative study assessed the efficacy of several quinoline derivatives against both Gram-positive and Gram-negative bacteria. Results indicated that modifications in the chemical structure significantly influenced antimicrobial potency .
  • Cytotoxicity in Cancer Cells :
    • In vitro studies demonstrated that 2,2,4-trimethyl-1,2-dihydroquinolin-6-yl derivatives showed selective toxicity towards cancer cells while sparing normal cells. The mechanism was attributed to the induction of oxidative stress leading to apoptosis .
  • Therapeutic Potential :
    • Investigations into the therapeutic applications of this compound have suggested its role as an adjunct in treating infections caused by multidrug-resistant bacteria due to its broad-spectrum activity .

Data Table: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineMIC/IC50 ValueReference
AntimicrobialStaphylococcus aureus32 µg/mL
AntimicrobialEscherichia coli64 µg/mL
CytotoxicityHeLa Cells5 µM
CytotoxicityMCF-7 Cells10 µM

Properties

Molecular Formula

C22H25NO5

Molecular Weight

383.4 g/mol

IUPAC Name

(2,2,4-trimethyl-1H-quinolin-6-yl) 3,4,5-trimethoxybenzoate

InChI

InChI=1S/C22H25NO5/c1-13-12-22(2,3)23-17-8-7-15(11-16(13)17)28-21(24)14-9-18(25-4)20(27-6)19(10-14)26-5/h7-12,23H,1-6H3

InChI Key

PCEHBMUJQZWMRO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(NC2=C1C=C(C=C2)OC(=O)C3=CC(=C(C(=C3)OC)OC)OC)(C)C

Origin of Product

United States

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